2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSJQRBKXLYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the 4-methylbenzoyl group through an acylation reaction. The thiophene ring is introduced via a nucleophilic substitution reaction. The final step involves the formation of the ethan-1-ol moiety through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s piperazine-ethanol-thiophene scaffold is shared with several derivatives reported in the literature. Key structural variations among analogs include:
- Piperazine substituents : 4-Fluorophenyl, 4-nitrophenyl, pyridin-2-yl, and 2-methoxyphenyl groups.
- Aromatic moieties : Benzothiophene, pyridine, and substituted phenyl groups.
- Linkers: Propanone, propanol, and hydrazone-based chains.
Table 1: Structural Comparison of Selected Analogs
Table 2: Physical Properties of Selected Analogs
- Synthetic Routes: The target compound’s synthesis likely follows methods similar to 6c and 8c, involving condensation of substituted piperazines with ketone or alcohol precursors under mild conditions (e.g., 40°C for analogs in ). Borohydride reduction (as in 8c) may be used to convert ketone intermediates to ethanol derivatives.
Key Differentiators of the Target Compound
4-Methylbenzoyl Group : Unlike halogenated or nitro-substituted piperazines, the methylbenzoyl group provides moderate lipophilicity, balancing membrane permeability and solubility.
Thiophen-2-yl Moiety : Thiophene’s electron-rich aromatic system may enhance interactions with π-π stacking in receptor binding sites compared to benzothiophene or pyridine .
Biological Activity
The compound 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS Number: 946200-72-2) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The structure features a piperazine ring, a thiophene moiety, and a carbonitrile group, which contribute to its biological activity.
Antimicrobial and Antioxidant Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial and antioxidant activities. A study on related piperazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
| Compound | Activity | Tested Strains | IC50 (µM) |
|---|---|---|---|
| D465-0438 | Antimicrobial | E. coli, S. aureus | 15.7 |
| 5-methyl-pyrazole derivative | Antioxidant | DPPH assay | 20.0 |
The mechanism behind the biological activity of this compound is believed to involve the inhibition of certain enzymes or receptors that are crucial for microbial survival or proliferation. For instance, compounds in this class have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is vital for DNA replication in both prokaryotic and eukaryotic cells .
Study on Antimicrobial Activity
In a recent study, the antimicrobial efficacy of This compound was evaluated against several pathogens. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
Results Summary:
- Tested Bacteria: Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC): 10 µg/mL for S. aureus; 15 µg/mL for E. coli.
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Potential
Another area of investigation includes the anti-inflammatory properties of this compound. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This indicates potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
